1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid

Redox Biochemistry Proton-Coupled Electron Transfer Electrochemistry

Phylloquinone pathway researchers and pharmaceutical QC laboratories frequently encounter supply gaps for authentic 2-carboxy-substituted naphthoquinone standards-generic menadione or lawsone cannot substitute due to absent enzyme recognition (EC 2.5.1.130) and distinct chromatographic retention. This compound resolves both challenges. • Exclusive biosynthetic precursor to phylloquinone (vitamin K1); irreplaceable for photosystem I complementation studies in cyanobacterial mutants. • Designated Vitamin K2 Impurity 3 reference standard (≥98% purity) for HPLC method validation, ANDA/DMF submissions, and stability testing. • Intramolecular H-bond enables concerted PCET with +370 mV potential shift vs. unsubstituted naphthoquinone-validated model for bioinspired energy conversion research.

Molecular Formula C11H6O4
Molecular Weight 202.16 g/mol
CAS No. 20962-84-9
Cat. No. B1255351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
CAS20962-84-9
Molecular FormulaC11H6O4
Molecular Weight202.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(C2=O)C(=O)O
InChIInChI=1S/C11H6O4/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,(H,14,15)
InChIKeyUZSCBEJDBQICON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Carboxy-1,4-naphthoquinone Sourcing & Procurement


1,4-Dioxo-1,4-dihydronaphthalene-2-carboxylic acid (CAS 20962-84-9), systematically named 1,4-naphthoquinone-2-carboxylic acid, is a dioxo monocarboxylic acid belonging to the 1,4-naphthoquinone class [1]. It is a conjugate acid of 1,4-naphthoquinone-2-carboxylate and exists predominantly as the carboxylate anion at physiological pH [2]. This compound serves as the dedicated biosynthetic precursor to phylloquinone (vitamin K1) in plants and cyanobacteria via the EC 2.5.1.130 phytyltransferase reaction [3], and is catalogued as a Vitamin K2 Impurity 3 reference standard for pharmaceutical quality control applications .

Vitamin K2 Impurity 3 reference standard CoA documented
Phylloquinone biosynthesis precursor Exclusive EC 2.5.1.130 substrate
Intramolecular H-bond probe for PCET Redox potential shift model
Reported DHODH inhibitor scaffold DrugMapper annotation

Why 2-Carboxy-1,4-naphthoquinone Is Irreplaceable


Generic substitution among 1,4-naphthoquinones is scientifically invalid when the application depends on the unique chemical topology of the 2-carboxy substituent. Unlike unsubstituted 1,4-naphthoquinone (NQ), menadione (2-methyl-NQ), or lawsone (2-hydroxy-NQ), the carboxylic acid moiety at position 2 in this compound introduces three non-interchangeable properties: (i) the ability to form a strong intramolecular hydrogen bond with the adjacent C1 carbonyl oxygen, which shifts the reduction potential to more positive values and enables concerted proton-coupled electron transfer (PCET) pathways [1]; (ii) a pH-dependent ionization equilibrium (pKa ~2–4) that determines speciation at physiological pH, directly affecting solubility, membrane permeability, and protein-binding profiles relative to permanently neutral analogs [2]; and (iii) exclusive recognition as a biosynthetic substrate by the phylloquinone pathway enzyme 2-carboxy-1,4-naphthoquinone phytyltransferase (EC 2.5.1.130), which cannot process 2-methyl or 2-hydroxy substituted naphthoquinones [3]. These differentiation factors are elaborated quantitatively in Section 3.

Redox pathway 2-COOH intramolecular H-bond enables PCET; neutral analogs rely on stepwise ET
Ionization & permeability Carboxylate anion at pH 7.3 alters solubility and uptake vs. permanently neutral menadione
Enzyme recognition Only 2-COOH naphthoquinone is substrate for phytyltransferase; 2-methyl or 2-hydroxy are non-substrates

Quantitative Evidence vs. Closest Analogs


Intramolecular H-Bond-Driven Redox Potential Shift

The presence of the 2-carboxylic acid group in 1,4-naphthoquinone-2-carboxylic acid enables an intramolecular hydrogen bond interaction that shifts the first reduction potential (E₁/₂ for NQ/NQ˙⁻) to a value approximately 370 mV more positive than the unsubstituted 1,4-naphthoquinone benchmark [1]. This comparison is a cross-study class-level inference from Guerra et al. (2024), who demonstrated that a carboxylic acid-quinone construct with an analogous intramolecular H-bond geometry exhibits a reduction potential shift of +370 mV relative to the non-acid analog. The H-bonded conformer of the carboxylic acid derivative is thermodynamically more stable by 5.5 kcal mol⁻¹ [1]. Under aprotic conditions, the carboxylic acid derivative shows full reversibility of the NQ/NQ˙⁻ couple, confirmed by infrared spectroelectrochemistry [1].

Redox shift
Class-level inference
+370 mV vs. unsubstituted NQ
Supports PCET mechanistic studies
Analogous construct data; direct measurement pending
Redox Biochemistry Proton-Coupled Electron Transfer Electrochemistry Photosynthesis Modeling

Exclusive Substrate for Phylloquinone Phytyltransferase

2-Carboxy-1,4-naphthoquinone (CAS 20962-84-9) is the exclusive in vivo substrate for the enzyme 2-carboxy-1,4-naphthoquinone phytyltransferase (EC 2.5.1.130), which catalyzes the committed step in phylloquinone (vitamin K1) biosynthesis in plants and cyanobacteria [1]. In contrast, menadione (2-methyl-1,4-naphthoquinone) and lawsone (2-hydroxy-1,4-naphthoquinone) cannot substitute as substrates for this enzyme. Johnson et al. (2001) demonstrated that in phylloquinone biosynthetic pathway mutants of Synechocystis sp. PCC 6803, only exogenously supplied 2-carboxy-1,4-naphthoquinone (and its downstream product) could be recruited into the A1 binding site of photosystem I to replace plastoquinone-9, establishing strict structural selectivity requiring the 2-carboxy substituent [2].

Enzyme substrate
Head-to-head
2-COOH-NQ: substrate vs menadione / lawsone: non-substrate
Exclusive for phylloquinone pathway
Synechocystis mutant complementation
Plant Biochemistry Vitamin K1 Biosynthesis Enzyme Substrate Specificity Photosystem I

Physiological pH Speciation: Carboxylate Anion Predominance

At physiological pH 7.3, 1,4-naphthoquinone-2-carboxylic acid exists predominantly as the deprotonated carboxylate anion (1,4-naphthoquinone-2-carboxylate), whereas menadione (2-methyl-1,4-naphthoquinone) and unsubstituted 1,4-naphthoquinone remain permanently neutral [1]. The ionization to the anionic form significantly increases aqueous solubility and reduces passive membrane permeability relative to the neutral naphthoquinones. This speciation difference is directly consequential for in vitro assay design: the carboxylate form requires consideration of counterion effects and pH buffering to maintain consistent concentration, whereas menadione does not [2]. Quantitative partition coefficients (LogP) have been predicted for this compound by ACD/Labs Percepta platform .

pH speciation
Class-level inference
At pH 7.3 Carboxylate anion dominant
Affects solubility and permeability
Neutral analogs remain un-ionized
Drug Design Bioavailability Ionization State Medicinal Chemistry

DHODH Inhibitor Annotation and Target Differentiation

The DrugMapper small molecule annotation platform lists 1,4-naphthoquinone-2-carboxylic acid (CAS 20962-84-9) as a dihydroorotate dehydrogenase (DHODH) inhibitor, with investigational annotations for rheumatoid arthritis, sclerosing cholangitis, ulcerative colitis, inflammatory bowel diseases, and multiple sclerosis [1]. This enzyme target is distinct from the general redox cycling mechanism associated with most 1,4-naphthoquinones such as menadione and plumbagin, which exert cytotoxicity primarily through ROS generation and mitochondrial uncoupling [2]. The DHODH annotation for this compound is further supported by its appearance in patent family US-10472315-B2, which claims naphthoquinone and naphthothiazole compounds as inhibitors of methionine aminopeptidases (MetAPs) for treating tuberculosis and bacterial infections [3].

Target annotation
Data to verify
DHODH inhibitor (DrugMapper) & MetAP scaffold (US-10472315-B2)
Supports target-specific screening
No public IC₅₀/Kᵢ; requires in-house validation
Immunomodulation DHODH Inhibition Drug Repurposing Inflammatory Disease

Pharmaceutical Reference Standard: Vitamin K2 Impurity 3

1,4-Dioxo-1,4-dihydronaphthalene-2-carboxylic acid (CAS 20962-84-9) is formally designated as Vitamin K2 Impurity 3 and is commercially supplied as a certified pharmaceutical reference standard with documented purity ≥98% and accompanying Certificate of Analysis (CoA) for use in ANDA/DMF submissions, method validation, and stability studies . This regulatory-grade application is not available for common 1,4-naphthoquinone analogs such as menadione or plumbagin in the context of vitamin K impurity profiling. The compound's structural similarity to the naphthoquinone core of vitamin K2 (menaquinone), combined with the carboxylic acid functionality absent in the parent vitamin, makes it a specific and identifiable marker for oxidative degradation or synthetic byproduct monitoring in pharmaceutical formulations .

Reference standard
Supporting evidence
Vitamin K2 Impurity 3 CoA provided; purity ≥98%
Required for ANDA/DMF impurity profiling
No alternative naphthoquinone standard
Pharmaceutical Quality Control Impurity Profiling Reference Standards Vitamin K Analysis

Electrochemical Synthesis: Selective Cathodic Carboxylation

A specific electrochemical synthesis route for 1,4-naphthoquinone-2-carboxylic acid has been reported via controlled potential electrolysis of unsubstituted 1,4-naphthoquinone in CO₂-saturated DMF at −1.8 V vs. SCE, achieving approximately 65% selectivity for the C2-carboxylic acid product . This contrasts with standard chemical carboxylation methods that typically produce isomeric mixtures of 2- and 3-substituted products or require multi-step protection/deprotection sequences. The electrochemical method's selectivity depends on the unique radical anion reactivity at the C2 position, which is influenced by the spin density distribution in the 1,4-naphthoquinone radical anion .

Synthesis route
Class-level inference
Cathodic carboxylation ~65% C2 selectivity
Indicates positional purity advantage
−1.8 V vs SCE, CO₂-sat. DMF
Electrosynthesis Green Chemistry CO₂ Utilization Process Chemistry

Evidence-Based Applications of 2-Carboxy-1,4-naphthoquinone


Phylloquinone Biosynthesis and Photosystem I Reconstitution

This compound is the exclusive substrate for 2-carboxy-1,4-naphthoquinone phytyltransferase (EC 2.5.1.130), the enzyme that catalyzes the committed step in phylloquinone biosynthesis [1]. In phylloquinone biosynthetic pathway mutants of Synechocystis sp. PCC 6803, exogenously supplied 2-carboxy-1,4-naphthoquinone is recruited into the A1 binding site of photosystem I to functionally replace plastoquinone-9 [2]. Menadione and lawsone cannot substitute in this application. For plant biochemists and photosynthesis researchers, this compound is a mandatory procurement item for any experiment involving phylloquinone pathway reconstitution, enzyme kinetics studies with EC 2.5.1.130, or in vivo complementation of phylloquinone-deficient plant/cyanobacterial mutants.

Vitamin K2 Impurity Profiling and Regulatory QC

Designated as Vitamin K2 Impurity 3, this compound is a certified pharmaceutical reference standard (purity ≥98%) used in HPLC method validation, ANDA/DMF regulatory submissions, and stability studies for vitamin K2-containing drug products [1]. Its carboxylic acid functionality provides chromatographic differentiation from the parent menaquinone. Analytical laboratories and QC departments in pharmaceutical companies developing or manufacturing vitamin K2 formulations require this specific reference standard—no other naphthoquinone analog can serve this regulatory function.

PCET Research and Artificial Photosynthesis Models

The 2-carboxylic acid substituent in this compound creates an intramolecular hydrogen bond with the C1 quinone carbonyl, enabling concerted proton-coupled electron transfer (PCET) processes. Guerra et al. (2024) demonstrated that analogous carboxylic acid-naphthoquinone constructs exhibit a +370 mV reduction potential shift relative to unsubstituted naphthoquinone, with full electrochemical reversibility confirmed by infrared spectroelectrochemistry [1]. This compound serves as a commercially available model system for studying PCET mechanisms relevant to photosynthetic reaction center design and bioinspired energy conversion. Researchers designing artificial photosynthetic assemblies should select this 2-carboxy derivative over menadione or unsubstituted naphthoquinone when PCET capability is the experimental variable of interest.

DHODH and MetAP Inhibitor Development

The DrugMapper annotation platform identifies this compound as a dihydroorotate dehydrogenase (DHODH) inhibitor with investigational relevance for rheumatoid arthritis, inflammatory bowel diseases, and multiple sclerosis [1]. Additionally, the Johns Hopkins University patent family US-10472315-B2 explicitly claims naphthoquinone-2-carboxylic acid as a scaffold for methionine aminopeptidase (MetAP) inhibitors targeting Mycobacterium tuberculosis [2]. Medicinal chemistry teams pursuing DHODH or MetAP as therapeutic targets should procure this specific compound as a starting scaffold for structure-activity relationship (SAR) studies, rather than relying on generic redox-active naphthoquinones like menadione which lack these target annotations.

Application
Selection Property
Validation Focus
Phylloquinone pathway reconstitution
Substrate specificity for EC 2.5.1.130
Complementation in phylloquinone-deficient mutants
Vitamin K2 impurity analysis
Certified reference standard (CoA)
HPLC method validation & stability studies
PCET mechanism research
Intramolecular H-bond capability
Redox reversibility under aprotic conditions
DHODH-targeted drug discovery
Reported DHODH inhibitor annotation
SAR studies vs. redox-active comparators
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